6-Bromoquinoline-3-sulfonylchloride
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Overview
Description
6-Bromoquinoline-3-sulfonylchloride is a chemical compound with the molecular formula C9H5BrClNO2S It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoquinoline-3-sulfonylchloride typically involves the bromination of quinoline followed by sulfonylation. One common method starts with the bromination of quinoline to produce 6-bromoquinoline. This is achieved using bromine in the presence of a catalyst such as iron or aluminum chloride. The brominated product is then subjected to sulfonylation using chlorosulfonic acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromoquinoline-3-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: The major products are sulfonamides, sulfonates, and other derivatives depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
6-Bromoquinoline-3-sulfonylchloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromoquinoline-3-sulfonylchloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are often facilitated by the presence of a base, which helps in deprotonating the nucleophile and increasing its nucleophilicity .
Comparison with Similar Compounds
Similar Compounds
3-Bromoquinoline-6-sulfonyl chloride: Similar in structure but with different positional isomerism.
6-Bromoquinoline: Lacks the sulfonyl chloride group, making it less reactive in certain types of reactions.
Uniqueness
6-Bromoquinoline-3-sulfonylchloride is unique due to the presence of both bromine and sulfonyl chloride groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
Molecular Formula |
C9H5BrClNO2S |
---|---|
Molecular Weight |
306.56 g/mol |
IUPAC Name |
6-bromoquinoline-3-sulfonyl chloride |
InChI |
InChI=1S/C9H5BrClNO2S/c10-7-1-2-9-6(3-7)4-8(5-12-9)15(11,13)14/h1-5H |
InChI Key |
GYVZWNIKTITTAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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